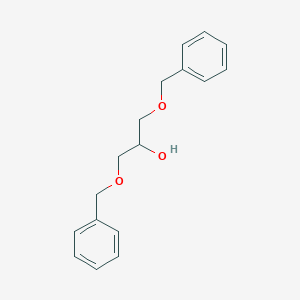

1,3-Bis(benzyloxy)-2-propanol

Vue d'ensemble

Description

Le dihydrochlorure d'éthambutol est un agent antimycobactérien bactériostatique principalement utilisé dans le traitement de la tuberculose. Il est efficace contre les micro-organismes en croissance active du genre Mycobacterium, y compris Mycobacterium tuberculosis . Le dihydrochlorure d'éthambutol est souvent utilisé en association avec d'autres médicaments antituberculeux pour prévenir le développement de la résistance aux médicaments .

Applications De Recherche Scientifique

Le dihydrochlorure d'éthambutol a un large éventail d'applications en recherche scientifique. En médecine, il est utilisé en association avec d'autres antibiotiques pour traiter la tuberculose et prévenir le développement de la résistance aux médicaments . Il a également été utilisé pour étudier la tuberculose multirésistante dans les zones à forte incidence . En chimie, le dihydrochlorure d'éthambutol est utilisé comme composé modèle pour étudier la synthèse et les propriétés d'agents antimycobactériens similaires . De plus, il a des applications dans le développement de nouveaux systèmes d'administration de médicaments, tels que les nanoformulations avec l'oxyde de graphène et les nanoparticules magnétiques .

Mécanisme d'action

Le dihydrochlorure d'éthambutol exerce ses effets en inhibant l'enzyme arabinosyltransférase, qui est impliquée dans la polymérisation de l'arabinose en arabinane et en arabinogalactane, composants essentiels de la paroi cellulaire mycobactérienne . En perturbant la synthèse de ces composants de la paroi cellulaire, le dihydrochlorure d'éthambutol augmente la perméabilité de la paroi cellulaire et empêche la division cellulaire .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as alkylbenzenes, are known to interact with various cellular targets

Mode of Action

It can be inferred from related compounds that it may involve interactions with cellular targets leading to various biochemical changes . The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . This could potentially lead to various downstream effects.

Biochemical Pathways

For instance, alkylbenzenes can undergo oxidation at the benzylic position, leading to the formation of benzoic acids . This process is part of the broader carbohydrate biosynthesis pathway, specifically gluconeogenesis .

Result of Action

Related compounds are known to undergo various reactions, such as oxidation, which could potentially lead to various downstream effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Méthodes De Préparation

Le dihydrochlorure d'éthambutol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction du butène-1 et du chlore avec l'acétonitrile pour produire du chlorure de N-[1-(chlorométhyl)propyl]acétimidoyle, qui est ensuite hydrolysé en N-[1-(chlorométhyl)propyl]-acétamide. Cet intermédiaire est ensuite hydrolysé en dl-2-amino-1-butanol, qui est ensuite converti en dihydrochlorure d'éthambutol . Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

Le dihydrochlorure d'éthambutol subit diverses réactions chimiques, notamment l'oxydation et l'hydrolyse. La principale voie métabolique implique l'oxydation des groupes alcools en intermédiaires aldéhydes, suivie de la conversion en acides dicarboxyliques . Les réactifs couramment utilisés dans ces réactions comprennent l'aldéhyde déshydrogénase et d'autres agents oxydants. Les principaux produits formés à partir de ces réactions sont les acides dicarboxyliques correspondants .

Comparaison Avec Des Composés Similaires

Le dihydrochlorure d'éthambutol est souvent comparé à d'autres agents antituberculeux tels que l'isoniazide, la rifampicine et la pyrazinamide. Contrairement à ces médicaments, le dihydrochlorure d'éthambutol cible spécifiquement l'arabinosyltransférase, ce qui le rend unique dans son mécanisme d'action . D'autres composés similaires comprennent l'éthionamide et la prothionamide, qui ciblent également la synthèse de la paroi cellulaire mycobactérienne, mais par des mécanismes différents . La capacité du dihydrochlorure d'éthambutol à prévenir le développement de la résistance aux médicaments lorsqu'il est utilisé en association avec d'autres médicaments souligne son importance dans le traitement de la tuberculose .

Propriétés

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073990 | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-79-8 | |

| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

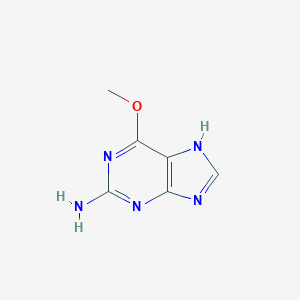

Q1: What is the role of 1,3-Bis(benzyloxy)-2-propanol in the synthesis of antiviral agents?

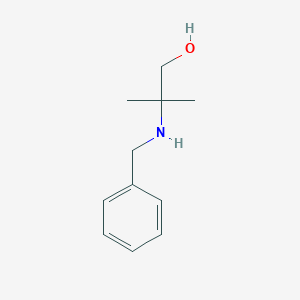

A1: this compound serves as a crucial starting material in the multi-step synthesis of acyclic nucleoside analogs. [] Researchers used it to create a side-chain thio analogue of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Specifically, it is employed in the construction of the side chain that ultimately connects to the purine or pyrimidine base of the nucleoside analog.

Q2: How is this compound utilized in the synthesis of PET imaging agents?

A2: this compound plays a key role in the improved total synthesis of [18F]FHPG, a Positron Emission Tomography (PET) imaging agent used to visualize the expression of the Herpes Simplex Virus thymidine kinase (HSV‐tk) gene. [] It acts as a precursor that, after several synthetic steps including reaction with [18F]KF/Kryptofix 2.2.2 and deprotection, yields the desired [18F]FHPG molecule. This improved synthesis offers a more efficient route to this important imaging agent.

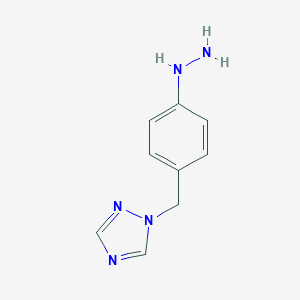

Q3: Can you describe the use of this compound in the development of dendrimer-functionalized palladium catalysts?

A3: Researchers utilized this compound to introduce a dendritic wedge onto bis(2-pyridylimino)isoindole (BPI) ligands. [] This modification aimed to enhance the catalytic activity and stability of the corresponding palladium(II) complexes in hydrogenation reactions. The benzyl protecting groups in this compound allowed for controlled attachment to the ligand precursor before complexation with palladium. The resulting dendrimer-functionalized catalysts showed improved performance in hydrogenating styrene and 1-octene compared to their unfunctionalized counterparts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)